molecular formula C19H39N3O9 B11825631 m-PEG9-azide

m-PEG9-azide

Cat. No.: B11825631
M. Wt: 453.5 g/mol
InChI Key: YOCDAGUIMZYXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Poly(ethylene glycol) Derivatives in Advanced Chemical Synthesis

Poly(ethylene glycol) (PEG) derivatives are widely employed in advanced chemical synthesis and modification strategies. Their inherent biocompatibility and ability to enhance the pharmacokinetic and pharmacodynamic properties of conjugated molecules have made them a cornerstone of modern drug delivery and bioconjugation biosyn.comwikipedia.orgucl.ac.be. PEGylation, the process of covalently attaching PEG chains to molecules, offers several key advantages: it increases the solubility of hydrophobic compounds, protects biomolecules from enzymatic degradation, prolongs circulation half-life by reducing renal clearance, and decreases immunogenicity and antigenicity biosyn.comwikipedia.orgucl.ac.bebroadpharm.comaxispharm.com.

The versatility of PEG in synthesis stems from its ability to be functionalized with a wide array of reactive end groups. These include amine, thiol, carboxylic acid, NHS ester, alkyne, and azide functionalities, among others broadpharm.comsigmaaldrich.com. The development of discrete or monodisperse PEG (dPEG®) reagents, which possess a single, specific molecular weight and chemical structure, offers greater control and reproducibility in conjugation compared to traditional polydispersed PEGs broadpharm.com. These functionalized PEGs serve as crucial linkers and modifiers in diverse applications, ranging from protein modification and antibody-drug conjugates (ADCs) to nanoparticle functionalization and hydrogel formation broadpharm.comadcreview.com.

Structural and Functional Significance of Azide-Terminated PEG Conjugates

Azide-terminated PEG derivatives are particularly significant due to their pivotal role in "click chemistry" reactions. The azide group (-N₃) is a highly versatile functional handle that readily participates in highly efficient and selective cycloaddition reactions with alkynes. The most prominent of these are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) sigmaaldrich.comnih.govmdpi.combiochempeg.comacs.orgrsc.orgbiochempeg.comresearchgate.netbiochempeg.comnih.govnih.govorganic-chemistry.orgacs.org.

Click chemistry, as conceptualized by K. B. Sharpless, refers to a set of reactions that are high-yielding, wide in scope, produce easily removable byproducts, are stereospecific, simple to perform, and can be conducted in benign solvents biochempeg.comresearchgate.netbiochempeg.comorganic-chemistry.org. The CuAAC reaction, catalyzed by copper(I), is exceptionally efficient but can introduce cytotoxicity due to the metal catalyst, limiting its use in sensitive biological systems biochempeg.combiochempeg.com. In contrast, SPAAC utilizes strained cyclooctynes (such as DBCO or BCN) that react with azides without the need for a catalyst, offering superior biocompatibility, milder reaction conditions, and simplified purification nih.govrsc.orgbiochempeg.combiochempeg.com. The resulting triazole ring formed by these reactions is stable and bioorthogonal, meaning it does not interfere with biological processes nih.govrsc.orgresearchgate.net.

The azide group can also be readily reduced to an amine under mild conditions, providing an alternative reactive handle for further conjugation strategies sigmaaldrich.com. The combination of the PEG chain's beneficial properties with the azide group's click chemistry reactivity makes azide-terminated PEGs invaluable for creating complex molecular architectures, functionalizing surfaces, and developing targeted delivery systems.

Positioning of m-PEG9-azide within Current Academic Research Frontiers

This compound represents a specific, well-defined PEG derivative characterized by a methoxy-terminated end-group and an azide-terminated end-group, with a chain length of approximately nine ethylene oxide units. The "m" prefix signifies the methoxy end-group, ensuring monodispersity, while the "9" denotes the number of repeating ethylene oxide units, typically resulting in a molecular weight around 450-500 g/mol medchemexpress.comaxispharm.combiochempeg.com. This precise chain length offers controlled spacing and conjugation properties, making it a preferred choice in applications requiring specific linker lengths.

Currently, this compound is prominently utilized as a linker molecule in the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) adcreview.commedchemexpress.combiochempeg.commedchemexpress.commedchemexpress.com. In PROTACs, it serves as a flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation medchemexpress.commedchemexpress.com. Similarly, in ADCs, PEG-azide linkers improve the solubility and pharmacokinetic profile of the cytotoxic payload attached to an antibody adcreview.combiochempeg.commedchemexpress.com.

Beyond these therapeutic applications, this compound is also employed in nanotechnology for the functionalization of nanoparticles, enhancing their stability and enabling targeted delivery biochempeg.combiochempeg.com. Research also explores the use of PEG-azide conjugates in the formation of hydrogels via SPAAC, demonstrating tunable mechanical properties, rapid gelation, and low cytotoxicity, which are advantageous for biomaterial applications nih.gov. The synthesis and characterization of azide-terminated PEG derivatives, including strategies for quantifying azide incorporation, remain active areas of research, underscoring the compound's ongoing importance acs.orgresearchgate.netdntb.gov.uaresearchgate.netnih.govgoogle.com.

Table 1: Key Properties and Applications of this compound

Property/ApplicationDescription/ValueSource(s)
Molecular FormulaC₁₉H₃₉N₃O₉ medchemexpress.com
Molecular Weight~453.53 g/mol medchemexpress.com
Functional GroupsMethoxy (-OCH₃), Azide (-N₃) biochempeg.commedchemexpress.com
PEG Chain Length9 Ethylene Oxide Units medchemexpress.comaxispharm.combiochempeg.commedchemexpress.commedchemexpress.com
Primary Reaction TypesCuAAC, SPAAC (Click Chemistry) medchemexpress.commedchemexpress.commedchemexpress.com
Key ApplicationsPROTAC Linkers, ADC Linkers adcreview.commedchemexpress.combiochempeg.commedchemexpress.commedchemexpress.com
Other ApplicationsNanoparticle functionalization, Drug Delivery Systems biochempeg.combiochempeg.com

Table 2: Hydrogel Properties via SPAAC using PEG-Azide Conjugates

Note: This table summarizes properties observed in hydrogels formed using PEG-azide chemistry, demonstrating the utility of this conjugation approach, though not exclusively with this compound.

PropertyValue Range / DescriptionSource(s)
Gelation Time10-60 seconds (at room temperature) nih.gov
Swelling Ratio (mass)45-76 nih.gov
Polymer Weight %1.31-2.05% nih.gov
Young's Modulus1-18 kPa nih.gov
Protein AdsorptionMinimal (e.g., Bovine Serum Albumin) nih.gov
CytotoxicityNon-cytotoxic (e.g., 3T3 fibroblasts) nih.gov

Properties

Molecular Formula

C19H39N3O9

Molecular Weight

453.5 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C19H39N3O9/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-21-22-20/h2-19H2,1H3

InChI Key

YOCDAGUIMZYXKK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Reaction Mechanisms and Chemoselectivity of M-peg9-azide in Conjugation Reactions

Theoretical Underpinnings of Click Chemistry with Azide Functionality

"Click chemistry," a term coined by K. Barry Sharpless, describes a philosophy of chemical synthesis that emphasizes robustness, efficiency, high yield, and selectivity, using a limited set of reliable reactions to join molecular building blocks. organic-chemistry.orgnobelprize.orgwikipedia.orgpcbiochemres.combroadpharm.comunits.itwiley-vch.de The azide functional group (–N₃) is a key component in many of these reactions. Its appeal lies in its stability under a wide range of chemical and physiological conditions, its low reactivity with most endogenous functional groups (making it bioorthogonal), and its specific, high-energy reactivity with alkynes. nobelprize.orgwikipedia.orgpcbiochemres.comunits.itnih.govacs.org This chemoselectivity ensures that conjugation occurs precisely at the intended sites, minimizing unwanted side reactions and facilitating the creation of well-defined molecular architectures. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with m-PEG9-azide

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely regarded as the quintessential click reaction, enabling the facile formation of a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgbroadpharm.comunits.itwiley-vch.debocsci.comfrontiersin.orgnih.govwikipedia.org this compound readily participates in this reaction when paired with a suitable alkyne-functionalized molecule.

The CuAAC reaction proceeds via a [3+2] cycloaddition mechanism, critically dependent on the presence of a copper(I) catalyst. organic-chemistry.orgwiley-vch.debocsci.comfrontiersin.orgwikipedia.orgacs.org The catalytic cycle typically begins with the coordination of the alkyne to the copper(I) species, forming a copper acetylide intermediate. organic-chemistry.orgwiley-vch.dewikipedia.orgacs.org This activated intermediate then undergoes cycloaddition with the azide group of this compound. organic-chemistry.orgfrontiersin.org Computational studies suggest a stepwise mechanism where the azide coordinates to copper, followed by cycloaddition with the copper-acetylide, ultimately leading to the formation of a triazole ring and regeneration of the copper catalyst. wiley-vch.dewikipedia.orgacs.org The copper catalyst significantly lowers the activation energy for this transformation, enabling rapid reaction rates. organic-chemistry.orgwiley-vch.de

The CuAAC reaction is characterized by exceptionally fast kinetics, often achieving rate accelerations of 10⁷ to 10⁸-fold compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org This high reactivity allows the conjugation of this compound to occur efficiently under mild reaction conditions, including aqueous buffers and ambient temperatures. organic-chemistry.orgbroadpharm.comunits.itnih.govmdpi.comresearchgate.net Common catalytic systems involve a copper(I) source, such as copper(II) sulfate (CuSO₄) or copper(I) iodide (CuI), typically used in conjunction with a reducing agent like sodium ascorbate to maintain the active Cu(I) oxidation state. organic-chemistry.orgnih.govmdpi.comresearchgate.netnih.gov Stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can further enhance reaction rates and catalyst stability. nih.govmdpi.comresearchgate.net The reaction exhibits broad functional group tolerance, making it compatible with a wide array of molecules, including sensitive biomolecules. organic-chemistry.orgunits.itnih.govnih.gov Yields typically exceed 90%, often reaching quantitative levels. organic-chemistry.orgresearchgate.netbiochempeg.com

Table 1: Representative CuAAC Reaction Parameters for PEG-Azide Conjugates

Catalyst SystemSolvent(s)Alkyne Partner (Example)Reaction TimeTypical YieldNotes
CuSO₄ / Sodium AscorbateWater, DMSO, DMF, Aqueous mixturesTerminal AlkyneMinutes-Hours>90%Mild conditions, room temperature, high functional group tolerance.
CuSO₄ / TBTAWater, DMSO, DMFTerminal AlkyneMinutes-Hours>90%Enhanced catalyst stability and reaction rate.
CuI / Ligand (e.g., Ascorbate)Water, Glycerol, tBuOHTerminal AlkyneMinutes-Hours>90%Green solvent compatibility, varying catalyst concentrations (ppm levels).

A hallmark of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted isomer of the 1,2,3-triazole ring. organic-chemistry.orgnobelprize.orgwikipedia.orgunits.itfrontiersin.orgnih.govwikipedia.orgmdpi.comcore.ac.uk This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of both 1,4- and 1,5-regioisomers, particularly when using unsymmetrical alkynes. organic-chemistry.orgnobelprize.org The copper catalyst precisely directs the cycloaddition pathway, ensuring the formation of the desired 1,4-isomer, which is critical for predictable molecular assembly and the creation of well-defined conjugates, such as those involving this compound. organic-chemistry.orgwikipedia.orgnih.gov

Investigation of Reaction Kinetics and Catalytic Conditions

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful copper-free alternative to CuAAC, making it exceptionally suitable for biological applications where metal ion toxicity is a concern. wikipedia.orgbroadpharm.combiochempeg.comjenkemusa.combiochempeg.combiochempeg.comrsc.orgnih.gov this compound readily participates in SPAAC reactions with strained alkynes.

SPAAC leverages the inherent ring strain within cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yn-7-yl (BCN), to drive the cycloaddition reaction with azides. wikipedia.orgpcbiochemres.combroadpharm.combiochempeg.comjenkemusa.combiochempeg.combiochempeg.com The high ring strain significantly lowers the activation energy barrier for the [3+2] cycloaddition, allowing the reaction to proceed rapidly and efficiently without the need for a metal catalyst. broadpharm.combiochempeg.combiochempeg.comrsc.orgbocsci.com This copper-free nature is paramount for biocompatibility, as it avoids the potential cytotoxicity associated with copper ions, making SPAAC ideal for in vivo applications, cell labeling, and the modification of sensitive biological molecules. broadpharm.combiochempeg.comjenkemusa.combiochempeg.comrsc.org The reaction is highly chemoselective, occurring specifically between the strained alkyne and azide moieties, and is typically conducted under mild, physiological conditions. biochempeg.comjenkemusa.combiochempeg.comrsc.orgbocsci.comresearchgate.net The resulting triazole linkage is stable, and the reaction kinetics are generally fast, often completing within minutes to hours. broadpharm.comrsc.orgresearchgate.net

Table 2: Comparative Overview of CuAAC and SPAAC for PEG Conjugation

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Requirement Copper(I) catalyst (e.g., CuSO₄/Ascorbate)None (relies on alkyne strain)
Reaction Rate Fast (significant rate acceleration)Fast to very fast (dependent on alkyne strain)
Biocompatibility Limited by potential copper toxicityHigh (metal-free)
Regioselectivity Highly regioselective (1,4-isomer)Generally regioselective, can vary with alkyne
Key Reagents Terminal alkynesStrained alkynes (e.g., DBCO, BCN)
Typical Conditions Mild, aqueous or organic solvents, room temperatureMild, physiological conditions, aqueous buffers
Yields Typically >90%Typically high

Compound List:

this compound

Azide

Alkyne

1,2,3-Triazole

DBCO (Dibenzocyclooctyne)

BCN (Bicyclo[6.1.0]non-4-yn-7-yl)

Advanced Applications of M-peg9-azide in Contemporary Biomedical Research

Bioconjugation Strategies Mediated by m-PEG9-azide

The azide functional group on this compound makes it an ideal reagent for bioconjugation, enabling the modification of biomolecules and the creation of novel conjugates with enhanced properties.

Covalent Coupling to Proteins and Peptides for Functional Enhancement

This compound can be utilized to covalently attach PEG chains to proteins and peptides, a process known as PEGylation. This modification typically involves pre-functionalizing the protein or peptide with an alkyne group, which then reacts with the azide group of this compound via click chemistry labinsights.nlnih.govmdpi.comconicet.gov.arencapsula.com. The resulting PEGylated biomolecules often exhibit improved aqueous solubility, increased stability against enzymatic degradation, and reduced immunogenicity, which can lead to prolonged circulation times in vivo mdpi.comconicet.gov.ar. While longer PEG chains are more commonly associated with significant pharmacokinetic improvements, even shorter chains like m-PEG9 can contribute to reduced aggregation and improved handling properties precisepeg.com.

Research Findings:

PEGylation of proteins and peptides with azide-functionalized PEGs, including those with shorter chains, has been shown to enhance their solubility and stability in aqueous environments mdpi.comconicet.gov.ar.

The click chemistry approach for conjugating this compound to alkyne-modified proteins or peptides typically proceeds with high yields and specificity, minimizing the need for extensive purification labinsights.nlbiochempeg.commdpi.com.

While specific data for this compound on proteins/peptides is limited in the provided search results, the general principle of PEGylation using azide-alkyne chemistry is well-established for improving biomolecule characteristics mdpi.comconicet.gov.ar.

Conjugation with Nucleic Acids and Oligonucleotides

This compound can be conjugated to nucleic acids and oligonucleotides (ONs) to modify their properties for therapeutic or diagnostic applications. This typically involves introducing an alkyne moiety onto the nucleic acid, which then reacts with the azide group of this compound via click chemistry labinsights.nlmdpi.comnih.govd-nb.infomdpi.comresearchgate.net. This conjugation can improve the solubility and stability of nucleic acids, protect them from enzymatic degradation, and facilitate their delivery. For example, azide-functionalized oligonucleotides can be immobilized onto surfaces for microarray applications or conjugated to antibodies for multiplexed detection d-nb.infomdpi.comresearchgate.net.

Research Findings:

Azide-functionalized oligonucleotides are stable under standard phosphoramidite synthesis conditions, allowing for the creation of modified nucleic acids d-nb.info.

Click chemistry, particularly CuAAC and SPAAC, is a reliable method for conjugating azide-modified oligonucleotides to other molecules, including antibodies and surfaces mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net.

PEGylation of oligonucleotides can enhance their solubility and stability, and functionalized PEG chains can be used to target delivery systems news-medical.net.

Functionalization of Lipids and Liposomal Membrane Systems

This compound can be incorporated into lipid structures or liposomal systems to confer PEGylation. This is often achieved by synthesizing lipids functionalized with an azide group, which can then be conjugated to alkyne-modified PEG chains, or vice versa, using click chemistry nih.govbroadpharm.comavantiresearch.combiochempeg.com. Alternatively, this compound can be directly incorporated into lipid formulations. PEGylation of liposomes is a well-established strategy to improve their circulation half-life by reducing opsonization and clearance by the reticuloendothelial system, thereby enhancing their "stealth" properties nih.govbroadpharm.comavantiresearch.combiochempeg.com.

Research Findings:

PEG-lipid conjugates, including those with azide functional groups, are crucial for the formulation of lipid nanoparticles (LNPs) for drug delivery, improving stability and circulation time nih.govbroadpharm.comavantiresearch.combiochempeg.com.

The conjugation of PEG to lipids via click chemistry allows for precise control over the placement and density of PEG chains on liposomal surfaces nih.govavantiresearch.com.

Short PEG chains, such as PEG9, can still contribute to the hydrophilic properties and surface modification of liposomes, although longer chains typically provide more pronounced stealth effects nih.govbiochempeg.com.

Engineering of Targeted Molecular Systems using this compound Linkers

The bifunctional nature of this compound makes it a valuable component in the design of sophisticated molecular systems for targeted delivery and therapeutic intervention.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) medchemexpress.commedchemexpress.comjenkemusa.commedchemexpress.combocsci.comtsbiochem.com. PROTACs are bifunctional molecules designed to recruit target proteins to E3 ubiquitin ligases, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker, including the shorter m-PEG9, can improve the solubility and pharmacokinetic properties of PROTAC molecules, which are often complex and hydrophobic. The azide group on this compound allows for its facile attachment to either the target protein ligand or the E3 ligase ligand via click chemistry medchemexpress.commedchemexpress.combocsci.com.

Research Findings:

this compound is explicitly listed as a PEG-based PROTAC linker, utilized for its ability to connect target protein ligands and E3 ligase ligands through click chemistry medchemexpress.commedchemexpress.commedchemexpress.combocsci.comtsbiochem.com.

The inclusion of PEG linkers in PROTACs is a common strategy to enhance their solubility and improve their pharmacokinetic profiles, which is crucial for their efficacy jenkemusa.combocsci.com.

The azide functionality facilitates the modular synthesis of PROTACs, allowing for rapid diversification and optimization medchemexpress.commedchemexpress.com.

Functionalization of Polymeric and Inorganic Nanocarriers for Advanced Applications

This compound is widely employed for the surface functionalization of various nanocarriers, including polymeric nanoparticles and inorganic nanoparticles (e.g., gold nanoparticles, quantum dots), to improve their performance in biomedical applications precisepeg.commdpi.com. The PEG chain provides a hydrophilic, biocompatible coating that can reduce non-specific protein adsorption, prolong circulation time, and improve colloidal stability precisepeg.commdpi.commdpi.com. The azide group enables the attachment of the PEG chain to the nanocarrier surface, often through click chemistry with an alkyne-functionalized carrier, or by incorporating azide-functionalized lipids into the nanocarrier structure nih.govmdpi.comrsc.org. This functionalization is critical for applications such as targeted drug delivery, imaging, and diagnostics.

Research Findings:

PEGylation of nanoparticles using azide-functionalized PEGs, including shorter chains, is a standard method to impart stealth properties, enhance stability, and reduce immunogenicity precisepeg.commdpi.commdpi.com.

Click chemistry (CuAAC or SPAAC) is a preferred method for conjugating azide-functionalized PEGs to alkyne-modified nanoparticles due to its efficiency and mild reaction conditions labinsights.nlbiochempeg.comresearchgate.netresearchgate.netrsc.org.

For example, gold nanoparticles can be functionalized with fluorescent dyes using DBCO-amine and azide-functionalized polymers via SPAAC rsc.org.

Azide-functionalized PEG derivatives are available with various terminal groups (e.g., carboxylic acid, amine) allowing for versatile conjugation strategies to different nanocarrier platforms precisepeg.combroadpharm.combroadpharm.comaxispharm.com.

Analytical Methodologies for Characterization and Quantification of M-peg9-azide and Its Conjugates

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental for identifying functional groups and confirming the chemical structure of m-PEG9-azide.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including polymers like this compound. It provides detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for confirming the presence of the terminal methyl group and the polyethylene glycol (PEG) chain, and for quantifying the degree of PEGylation and end-group purity. The characteristic signals for this compound include:

Methyl end-group (CH₃-O-) : A singlet typically observed in the range of δ 3.3-3.4 ppm. mdpi.comresearchgate.netpressbooks.pub

PEG backbone (-O-CH₂CH₂-O-) : A multiplet or broad singlet in the range of δ 3.5-3.7 ppm, representing the numerous methylene protons along the PEG chain. mdpi.comresearchgate.netpressbooks.pub

The integration of these signals allows for the quantification of the end-groups relative to the polymer backbone. For this compound (CH₃-O-(CH₂CH₂O)₉-N₃), the theoretical ratio of protons from the methyl group to the PEG backbone methylene groups is 3:36 (3 protons from CH₃-O- vs. 2 protons/unit * 9 units * 2 ends = 36 protons). Deviations from this ratio can indicate incomplete functionalization or the presence of impurities. The presence of the azide group itself does not typically yield a direct proton signal in ¹H NMR. mdpi.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by analyzing the carbon atoms within the molecule. For this compound, key signals include:

Methyl carbon (CH₃-O-) : A signal typically observed around δ 59 ppm. mdpi.com

PEG backbone carbons (-O-CH₂CH₂-O-) : Signals in the range of δ 69-72 ppm, corresponding to the ether carbons of the ethylene oxide units. mdpi.comresearchgate.net

Carbon adjacent to azide : A signal around δ 50.6 ppm has been reported for the carbon atom directly attached to the azide group in PEG derivatives. mdpi.comresearchgate.net

¹³C NMR helps confirm the presence of the PEG backbone and the attachment of the methyl and azide functionalities, providing further structural validation. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, FTIR is particularly useful for confirming the azide group and the ether linkages:

Azide stretch (-N₃) : A strong and sharp absorption band is observed in the region of 2100-2103 cm⁻¹. mdpi.comresearchgate.netresearchgate.netnih.gov This band is highly characteristic of the azide functional group and its presence is a key indicator of successful azide incorporation.

C-O-C stretch (ether linkages) : Strong absorption bands are typically found around 1100 cm⁻¹, indicative of the ether bonds that form the PEG backbone. mdpi.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for End-Group Quantification

Chromatographic and Separation Techniques for Polymer Analysis

Chromatographic techniques are essential for assessing the molecular characteristics of polymers, such as molecular weight and its distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of polymers. This technique separates molecules based on their hydrodynamic volume in solution.

For this compound, GPC analysis provides critical parameters such as:

Number-Average Molecular Weight (Mn) : The average molecular weight calculated by summing the molecular weights of all molecules and dividing by the total number of molecules. waters.compolymersource.caacs.orglcms.cz

Weight-Average Molecular Weight (Mw) : The average molecular weight weighted by the mass of each molecule. waters.compolymersource.calcms.cz

Polydispersity Index (PDI) : The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1 indicates a narrow molecular weight distribution (monodisperse), while higher values indicate a broader distribution. waters.compolymersource.ca

The GPC analysis typically involves calibrating the system with known polymer standards (e.g., polystyrene or PEG standards) to create a calibration curve relating elution time to molecular weight. polymersource.calcms.czshimadzu.cz The resulting chromatogram provides a visual representation of the molecular weight distribution of the sample. polymersource.cashimadzu.cz While specific GPC data for this compound (which has a theoretical molecular weight of approximately 453.53 g/mol ) might be challenging to obtain with standard GPC setups optimized for higher molecular weight polymers, the principles apply, and specialized columns and calibration standards can be used for lower molecular weight PEG derivatives. medchemexpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.